2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol
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Overview
Description
2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of fluorine and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove the fluorine or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or halogenating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, making it a valuable tool in biological research .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxyphenol: This compound is similar in structure but lacks the additional fluorine atom on the phenyl ring.
2-Fluoro-1-(4-methoxyphenyl)ethylamine: Another related compound with a different functional group attached to the phenyl ring.
Uniqueness
2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-5-3-9(7-11(13)15)8-2-4-12(16)10(14)6-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQTYYGJBCOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684290 |
Source
|
Record name | 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-57-7 |
Source
|
Record name | 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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